Fluoromethylsulfinylbenzene

Descripción general

Descripción

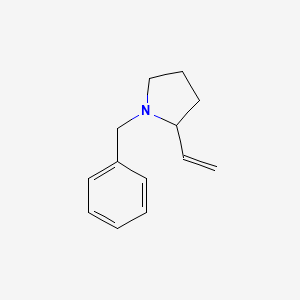

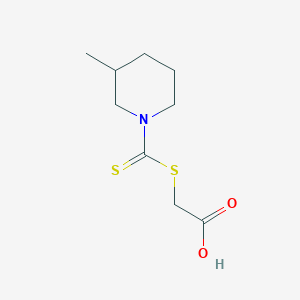

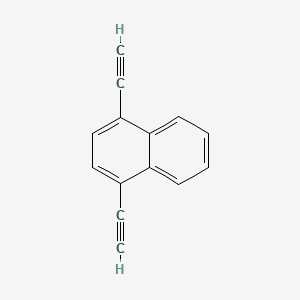

Fluoromethylsulfinylbenzene is a chemical compound with the molecular formula C7H7FOS . It has an average mass of 158.193 Da and a monoisotopic mass of 158.020157 Da . It is also known as 1-Fluoro-4-[®-methylsulfinyl]benzene .

Synthesis Analysis

The synthesis of fluorinated compounds has attracted significant attention from biologists and chemists . Enzymatic synthesis of fluorinated compounds is a special synthesis method that uses the catalytic effect of enzymes to synthesize compounds . The direct formation of the C-F bond by fluorinase is considered the most effective and promising method .Molecular Structure Analysis

The molecular structure of Fluoromethylsulfinylbenzene can be analyzed using tools like MolView and ChemSpider . These platforms allow for the conversion of 2D structural formulas into 3D models, providing a more comprehensive understanding of the molecule’s structure.Chemical Reactions Analysis

The chemical reactions involving Fluoromethylsulfinylbenzene can be analyzed using principles of volumetric chemical analysis , principles of chemical reactor analysis , and mapping chemical reaction pathways in discharge plasmas .Physical And Chemical Properties Analysis

The physical and chemical properties of Fluoromethylsulfinylbenzene can be analyzed using various techniques. For instance, the Log Octanol-Water Partition Coef (SRC), Boiling Pt, Melting Pt, and Vapor Pressure Estimations can be determined . More comprehensive analysis can be performed using principles of physico-chemical material properties and analysis techniques .Aplicaciones Científicas De Investigación

1. Expansive Covalent Bonding in Proteins

Fluoromethylsulfinylbenzene derivatives, such as fluorosulfonyloxybenzoyl-l-lysine (FSK), have been used for expansive covalent bonding of proteins. FSK enables covalent linking of protein sites unreachable with other compounds, proving beneficial for both intra- and intermolecular applications. This has implications for biochemical research, protein engineering, and biotherapeutic applications, particularly in creating covalent nanobodies and capturing enzyme-substrate interactions in live cells (Liu et al., 2021).

2. Organometallic Chemistry and Catalysis

Fluorobenzenes, closely related to fluoromethylsulfinylbenzene, are recognized as versatile solvents in organometallic chemistry and transition-metal-based catalysis. Their fluorine substituents influence the binding strength to metal centers and enable their use in non-coordinating solvents or as readily displaced ligands. This has broad implications in the synthesis of well-defined complexes and activation reactions (Pike et al., 2017).

3. Enhancing Proton Exchange Membrane Fuel Cells

The use of fluorinated linkage groups, such as hexafluorobenzene (HFB), a relative of fluoromethylsulfinylbenzene, influences proton exchange membranes (PEMs) in fuel cells. Such linkages can increase block efficiency during coupling, impacting the fuel cell's conductivity, stiffness, ductility, and water desorption properties (Badami et al., 2009).

4. Fluorochemical Analysis and Environmental Applications

Fluoromethylsulfinylbenzene and its derivatives find applications in environmental science, particularly in the analysis and remediation of fluorochemicals. For instance, a covalent-organic framework has been utilized for the enrichment and rapid determination of fluorochemicals in water samples, indicating its potential for environmental monitoring and remediation efforts (Wang et al., 2019).

5. Application in Radiochemical Synthesis

In radiochemical synthesis, derivatives of fluoromethylsulfinylbenzene are used to create radiopharmaceuticals. For example, 4-[18F]fluoroiodobenzene ([18F]FIB), a compound derived from fluorobenzene, serves as a versatile building block in various transition metal-mediated cross-coupling reactions and [18F]fluoroarylation reactions, important for the development of radiopharmaceuticals (Way & Wuest, 2014).

Direcciones Futuras

The future directions of research on Fluoromethylsulfinylbenzene could involve further exploration of its synthesis methods, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields could be explored .

Propiedades

IUPAC Name |

fluoromethylsulfinylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FOS/c8-6-10(9)7-4-2-1-3-5-7/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYZNITMSELMDCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)CF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10315197 | |

| Record name | (Fluoromethanesulfinyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10315197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fluoromethylsulfinylbenzene | |

CAS RN |

65325-68-0 | |

| Record name | NSC293053 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293053 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Fluoromethanesulfinyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10315197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-Pyrrolidinedione, 1-[[(6-methyl-3-pyridinyl)carbonyl]oxy]-](/img/structure/B3055456.png)

![2-hydroxy-5-[(E)-naphthalen-1-yldiazenyl]benzaldehyde](/img/structure/B3055461.png)